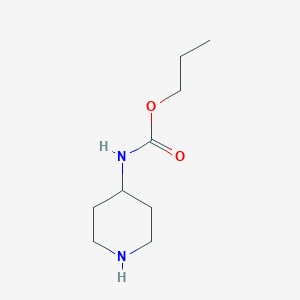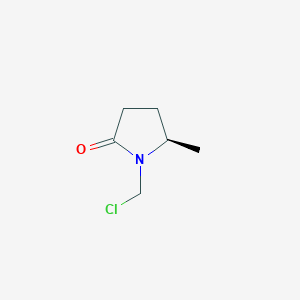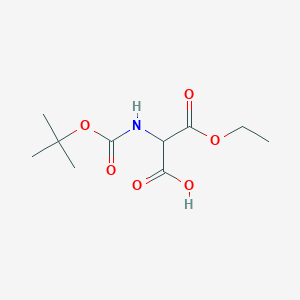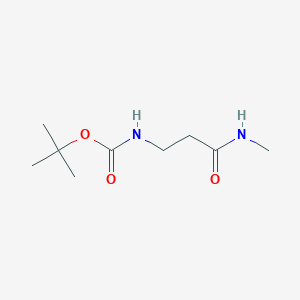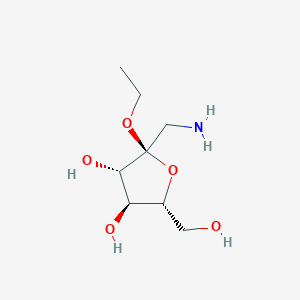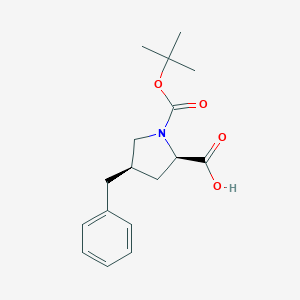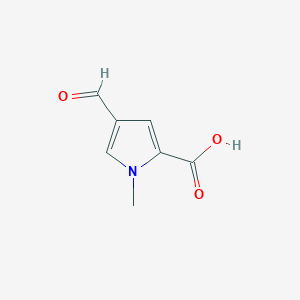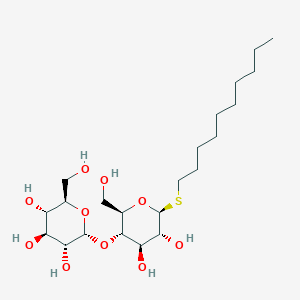
(S)-Methyl 1-tritylaziridine-2-carboxylate
Übersicht
Beschreibung
“(S)-Methyl 1-tritylaziridine-2-carboxylate” is a chemical compound with the molecular formula C23H21NO2 and a molecular weight of 343.4 g/mol .
Synthesis Analysis
The synthesis of “(S)-Methyl 1-tritylaziridine-2-carboxylate” involves the use of methanesulfonyl chloride and triethylamine in tetrahydrofuran at 0℃ . The reaction is then allowed to reflux overnight. After completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in EtOAc and washed with 10% citric acid, water, saturated Na2CO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography .Physical And Chemical Properties Analysis
“(S)-Methyl 1-tritylaziridine-2-carboxylate” has a molecular weight of 343.4 g/mol . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Arginine Methyltransferases (PRMTs)
One significant application of compounds structurally related to (S)-Methyl 1-tritylaziridine-2-carboxylate is the inhibition of Protein Arginine Methyltransferases (PRMTs). PRMTs are involved in the posttranslational modification of arginine methylation and play a crucial role in various cellular processes. Aberrant PRMT activity is linked to diseases like cancer, making them a target for drug discovery. Inhibitors of PRMTs, including molecules structurally similar to (S)-Methyl 1-tritylaziridine-2-carboxylate, are being researched for their potential in treating conditions associated with PRMT dysregulation. However, challenges such as understanding the structural mechanisms of PRMT inhibitors, achieving consistency in potency data, and developing physiologically relevant cellular assays remain. Advances in discovering potent, selective, cell-permeable, and in vivo-active PRMT modulators continue to be a significant research focus (Hu et al., 2016).
DNA Methylation and Demethylating Agents
DNA methylation plays a crucial role in tumor development and therapy resistance. Demethylating agents, which might share functional or structural similarities with (S)-Methyl 1-tritylaziridine-2-carboxylate, have shown effectiveness in the treatment of hematological malignancies and are being investigated for their potential in solid tumors. These agents can alter methylation status and improve clinical outcomes in some patients, though the overall response is limited. Further research is required, especially for biomarker development to predict therapy efficacy (Linnekamp et al., 2017).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, which may be structurally related to (S)-Methyl 1-tritylaziridine-2-carboxylate, have shown potential as microbial inhibitors. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae have been a subject of research due to their importance in biorenewable fuels and chemicals production. Understanding the mechanisms of inhibition, such as damage to cell membranes and decrease of microbial internal pH, can aid in metabolic engineering strategies to increase microbial robustness in industrial applications (Jarboe et al., 2013).
Carboxylated Fullerenes: Properties and Applications
Research on carboxylated fullerenes, which share a functional group with (S)-Methyl 1-tritylaziridine-2-carboxylate, has highlighted their diverse physico-chemical and biological properties. These properties suggest potential applications in various fields such as nanotechnology, medicine, and agriculture. Investigating the synthesis, properties, and potential uses of carboxylated fullerenes provides valuable insights into the broader applications of carboxylic acid derivatives (Semenov et al., 2017).
Eigenschaften
IUPAC Name |
methyl (2S)-1-tritylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSITPKXYQEFIR-XEGCMXMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456766 | |
| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-tritylaziridine-2-carboxylate | |
CAS RN |
75154-68-6 | |
| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 1-Tritylaziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



